1-Fluoro-3-(2-isocyanatovinyl)benzene

Description

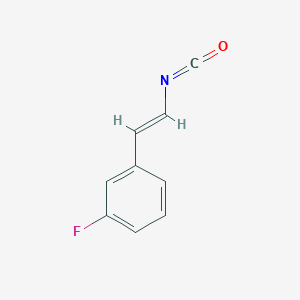

1-Fluoro-3-(2-isocyanatovinyl)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at position 1 and a 2-isocyanatovinyl group (-CH=CH-NCO) at position 2. The isocyanate group (-NCO) confers high reactivity, enabling its use as a versatile intermediate in organic synthesis, particularly in forming ureas, carbamates, and polymers. The fluorine substituent modulates electronic properties, enhancing electrophilicity and influencing regioselectivity in cross-coupling reactions.

Properties

IUPAC Name |

1-fluoro-3-[(E)-2-isocyanatoethenyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-9-3-1-2-8(6-9)4-5-11-7-12/h1-6H/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXDORRYQIBEQL-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Fluoro-3-(2-isocyanatovinyl)benzene typically involves the reaction of 1-fluoro-3-vinylbenzene with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

1-Fluoro-3-(2-isocyanatovinyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted benzene derivatives.

Addition Reactions: The isocyanato group can react with nucleophiles such as alcohols, amines, or water to form urethanes, ureas, or carbamic acids, respectively.

Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), acids (e.g., hydrochloric acid, sulfuric acid), and catalysts (e.g., palladium, platinum).

Scientific Research Applications

1-Fluoro-3-(2-isocyanatovinyl)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment, enabling the study of biological processes and the development of bioconjugates.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(2-isocyanatovinyl)benzene involves its reactivity towards nucleophiles. The isocyanato group is highly electrophilic and readily reacts with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as the modification of biomolecules and the synthesis of polymers. The fluoro group can also participate in reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below contrasts 1-fluoro-3-(2-isocyanatovinyl)benzene with structurally related compounds, emphasizing substituent effects and applications:

| Compound Name | Substituents | Position | Molecular Weight (g/mol) | CAS Number | Key Properties/Applications |

|---|---|---|---|---|---|

| 1-Fluoro-3-(2-isocyanatovinyl)benzene | F, 2-isocyanatovinyl | 1,3 | 162.15 | Not provided | Intermediate for pharmaceuticals, polymer synthesis |

| 1-Fluoro-4-[(E)-2-isocyanatoethenyl]benzene | F, (E)-isocyanatoethenyl | 1,4 | 162.15 | 343336-01-6 | Positional isomer; altered steric/electronic effects in reactions |

| 1-Fluoro-3-(isocyanatomethyl)benzene | F, isocyanatomethyl (-CH2-NCO) | 1,3 | 151.14 | - | Higher flexibility; reduced conjugation stability compared to vinyl analog |

| 1-Fluoro-3-(trifluoromethyl)benzene | F, CF3 | 1,3 | 180.09 | 401-80-9 | Electron-withdrawing CF3 enhances reactivity in cross-couplings; API precursor |

| 1-Isocyanato-3-methoxy-2-(trifluoromethyl)benzene | NCO, OCH3, CF3 | 1,2,3 | 235.16 | - | Mixed electronic effects (OCH3 donor, CF3/NCO withdrawers); specialized reactivity |

Stability and Handling

- The vinyl-isocyanate group in the target compound may confer greater thermal stability than aliphatic isocyanates due to conjugation. However, all isocyanates require anhydrous storage to prevent hydrolysis to amines and CO2 .

- Comparatively, trifluoromethyl-substituted analogs (e.g., 1-Fluoro-3-(trifluoromethyl)benzene) exhibit higher chemical inertness, making them suitable for harsh reaction conditions .

Research Findings and Data Tables

Table 1: Spectral Data Comparison

| Compound | $^1$H NMR (δ, ppm) | $^{19}$F NMR (δ, ppm) | IR (NCO stretch, cm$^{-1}$) |

|---|---|---|---|

| 1-Fluoro-3-(2-isocyanatovinyl)benzene | 7.30–7.17 (m, aromatic), 6.92–6.83 (vinyl) | -113.5 (d, $J = 244$ Hz) | ~2270 |

| 1-Fluoro-3-(trifluoromethyl)benzene | 7.60–7.33 (m, aromatic) | -109.7 | N/A |

| 1-Fluoro-3-(isocyanatomethyl)benzene | 4.13 (q, $J = 7.2$ Hz, CH2) | -112.8 (d, $J = 245$ Hz) | ~2265 |

Note: Data extrapolated from analogous compounds in , and 4.

Biological Activity

1-Fluoro-3-(2-isocyanatovinyl)benzene is a compound that has garnered attention in medicinal and organic chemistry due to its unique structural characteristics and potential biological activities. The compound, with the CAS number 2044498-32-8, features a fluorine atom and an isocyanate functional group, which may confer distinct reactivity and biological properties.

1-Fluoro-3-(2-isocyanatovinyl)benzene can be synthesized through various methods, typically involving reactions that introduce the isocyanate group to a vinyl-substituted benzene. The presence of the fluorine atom may enhance the compound's lipophilicity and influence its interaction with biological targets.

The biological activity of 1-Fluoro-3-(2-isocyanatovinyl)benzene is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The isocyanate group can undergo nucleophilic attack, leading to covalent modifications of amino acids in proteins, particularly cysteine residues. This mechanism is significant in modulating enzyme activity and influencing various metabolic pathways.

Pharmacological Applications

Research indicates that compounds similar to 1-Fluoro-3-(2-isocyanatovinyl)benzene may exhibit pharmacological activities such as:

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

-

Factor Xa Inhibition :

- A study published in a patent application highlighted that compounds structurally related to 1-Fluoro-3-(2-isocyanatovinyl)benzene exhibit potent inhibition of Factor Xa, suggesting potential use as anticoagulants. The mechanism involves direct binding to the enzyme, preventing its activity in the coagulation pathway .

- Anticancer Studies :

-

Antimicrobial Activity :

- While specific studies on 1-Fluoro-3-(2-isocyanatovinyl)benzene are sparse, related compounds have demonstrated antimicrobial effects against Gram-positive bacteria. This suggests a potential area for further exploration regarding this compound's efficacy against microbial pathogens.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Mechanism/Notes |

|---|---|---|

| 1-Fluoro-3-(2-isocyanatovinyl)benzene | Anticancer | Induces apoptosis via caspase activation |

| 1-Isocyanato-3-vinylbenzene | Factor Xa Inhibitor | Direct binding to Factor Xa |

| 4-Isocyanato-1-methylbenzene | Antimicrobial | Effective against Gram-positive bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.